molecular formula C13H9ClF3N3O B1417804 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 1823183-12-5

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No. B1417804
M. Wt: 315.68 g/mol
InChI Key: GOYOIOXLLBIAHY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C22H19ClF3N5O3 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 493.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound’s rotatable bond count is 9 . Its exact mass is 493.1128517 g/mol .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are pivotal for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review focuses on synthetic pathways employed for developing substituted pyrimidine derivatives, highlighting the application of diverse catalytic systems for creating lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are essential in medicinal chemistry, serving as the backbone for various pharmacologically active compounds. Their wide range of biological and medicinal applications, coupled with their ability to form coordination and hydrogen bonds, makes them suitable for designing sensing probes and therapeutic agents. A comprehensive review from 2005 to 2020 discusses pyrimidine-based optical sensors and their significance in both sensing and therapeutic contexts (Jindal & Kaur, 2021).

Anti-inflammatory Applications

Recent developments in the synthesis and exploration of anti-inflammatory effects of pyrimidine derivatives have been significant. Various synthetic methods have been described, and the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators. This review provides detailed insights into the anti-inflammatory potential of pyrimidine compounds and suggests directions for future research in developing novel anti-inflammatory agents (Rashid et al., 2021).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-8-4-6(13(15,16)17)5-18-10(8)11-19-9-3-1-2-7(9)12(21)20-11/h4-5H,1-3H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYOIOXLLBIAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 2
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2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Reactant of Route 6
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2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

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